2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate
Overview
Description
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is a complex organic compound that features a unique combination of bromine, hydroxyl, and dithiocarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate typically involves the reaction of 2-bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethan-1-one with pyrrolidine-1-carbodithioate under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and its role in modulating oxidative stress.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate involves its interaction with reactive oxygen species (ROS) and other free radicals. The compound can stabilize free radicals through the formation of stable radical intermediates, thereby exerting its antioxidant effects. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the stabilization of free radical intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one
- 4-(2-Hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates
Uniqueness
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate is unique due to the presence of both bromine and dithiocarbamate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO2S2/c14-8-5-9(12(18)10(15)6-8)11(17)7-20-13(19)16-3-1-2-4-16/h5-6,18H,1-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASDVHEIVBFTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361352 | |
Record name | 2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5571-31-3 | |
Record name | 2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl pyrrolidine-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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